2-Chloro-4-cyclopropoxypyridin-3-amine

Lipophilicity Physicochemical Properties Drug Design

When synthesizing CNS-targeted heterocyclic cores, improper intermediate selection leads to low BBB penetration and failed DMPK outcomes. 2-Chloro-4-cyclopropoxypyridin-3-amine addresses this with its unique tri-functionalized scaffold: • +0.5 LogP vs. methoxy analog enhances blood-brain barrier penetration for CNS candidates • Well-defined CYP inhibition profile (CYP2B6 IC₅₀=180 nM; CYP1A2 IC₅₀=290 nM) enables early DMPK screening • Orthogonal chloro, amino, and cyclopropoxy groups allow sequential functionalization for efficient library synthesis Sourced from verified suppliers with batch-specific purity documentation.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Cat. No. B13252295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-cyclopropoxypyridin-3-amine
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C(=NC=C2)Cl)N
InChIInChI=1S/C8H9ClN2O/c9-8-7(10)6(3-4-11-8)12-5-1-2-5/h3-5H,1-2,10H2
InChIKeyHWDSYYTUJRDJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-cyclopropoxypyridin-3-amine: Pyridine Core Intermediate for Heterocyclic Synthesis


2-Chloro-4-cyclopropoxypyridin-3-amine (CAS 1243385-34-3) is a triply functionalized pyridine derivative bearing a 2-chloro substituent, a 4-cyclopropoxy group, and a 3-amino moiety . With a molecular formula of C8H9ClN2O and a molecular weight of 184.62 g/mol, this compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocyclic frameworks where precise control over reactivity is essential [1].

2-chloro leaving group supports cross-coupling and nucleophilic aromatic substitution.
4-cyclopropoxy ether increases lipophilicity versus methoxy analog; useful for fine-tuning membrane partitioning context.
3-amino group enables amide formation, imine condensation, and heterocycle annulation—three orthogonal synthetic handles.

Why This Intermediate Cannot Be Replaced by Common Pyridine Analogs


Simple substitution of this compound with other pyridine derivatives in a synthetic sequence is often not feasible. The unique combination of the 2-chloro leaving group and the 4-cyclopropoxy ether, along with the 3-amino group, creates a distinct reactivity and steric profile. Analogs lacking the cyclopropoxy group or containing a different halogen at the 5-position [1] exhibit different physical properties, such as lipophilicity (LogP) and polar surface area (TPSA), which directly impact their behavior in cross-coupling reactions and their suitability for specific downstream transformations. Therefore, selecting the correct intermediate is critical for achieving the desired yield and selectivity in complex syntheses.

1

Replacing the cyclopropoxy group with a methoxy analog may shift lipophilicity context, potentially altering membrane partitioning in final compounds.

2

Using a des-amino analog removes CYP2B6/1A2 inhibition context, limiting its utility in early DMPK screening studies.

3

Switching to a mono- or di-substituted pyridine may require additional synthetic steps to install equivalent orthogonal handles, affecting overall route efficiency.

Quantitative Differentiation from Key Analogs


Increased Lipophilicity vs. Methoxy Analog

The replacement of a methoxy group with a cyclopropoxy moiety significantly increases the lipophilicity of the compound. The target compound has a computed XLogP3 of 1.7 [1], while the analogous 2-chloro-4-methoxypyridin-3-amine has a lower predicted logP of approximately 1.2 [2]. This difference can influence membrane permeability and protein binding.

LogP shift vs methoxy analog
Reported (cross-study)
Target: XLogP3 1.7 Comparator (2‑chloro‑4‑methoxypyridin‑3‑amine): ~1.2 Difference: +0.5 log units
Reported LogP increase may support membrane permeability screening context.
Computational prediction; experimental confirmation advised.
Lipophilicity Physicochemical Properties Drug Design

Differentiated CYP Inhibition Profile vs. Des-Amino Analog

The presence of the 3-amino group is critical for biological activity. The target compound shows inhibitory activity against CYP2B6 with an IC50 of 180 nM, and against CYP1A2 with an IC50 of 290 nM [1]. In contrast, its des-amino analog, 2-chloro-4-cyclopropoxypyridine, lacks this pharmacophore and is not associated with CYP inhibition data in the same context, underscoring the functional importance of the amine group.

CYP inhibition profile
Class-level inference
CYP2B6 IC50: 180 nM CYP1A2 IC50: 290 nM Des-amino analog: no CYP data available
Presence of 3-amino group is linked to observed CYP inhibition; supports DMPK screening context.
Data from human liver microsome assays; class-level interpretation.
CYP Inhibition Drug Metabolism Toxicity

Superior Synthetic Utility as a Heterocyclic Building Block

The compound is a highly versatile building block for the construction of complex heterocyclic frameworks. Its well-defined structure, featuring a chloro leaving group, a cyclopropoxy ether, and an amino group, provides multiple handles for sequential functionalization [1]. While direct quantitative comparison of synthetic yields across all possible transformations is not available, the presence of all three functional groups in a single, commercially available intermediate (offered in purities of 95-98%) provides a distinct advantage over simpler, mono- or di-substituted pyridines, which would require additional steps to reach the same level of complexity .

Synthetic utility
Class-level inference
Tri-functionalized scaffold with orthogonal handles (Cl, O‑cyclopropyl, NH2)
Reported to reduce synthetic step count versus mono‑/di‑substituted pyridines.
Synthetic efficiency is context‑dependent; yield data should be verified for specific routes.
Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Validated Application Scenarios in Pharmaceutical R&D


Medicinal Chemistry: CNS-Penetrant Lead Optimization

The 0.5 log unit increase in predicted LogP compared to its methoxy analog makes 2-Chloro-4-cyclopropoxypyridin-3-amine a superior starting point for synthesizing analogs intended for central nervous system (CNS) targets. The higher lipophilicity can improve blood-brain barrier penetration, a critical parameter in CNS drug discovery [1].

Drug Metabolism: CYP2B6 and CYP1A2 Interaction Risk Assessment

This compound's well-defined CYP inhibition profile (CYP2B6 IC50 = 180 nM; CYP1A2 IC50 = 290 nM) makes it a valuable tool for early-stage drug metabolism and pharmacokinetics (DMPK) studies. It can serve as a control or reference compound when screening new chemical entities for potential drug-drug interaction liabilities involving these specific cytochrome P450 isoforms [2].

Organic Synthesis: Streamlined Construction of Heterocyclic Cores

As a tri-functionalized pyridine scaffold, this intermediate is ideal for the convergent synthesis of complex heterocyclic cores. The orthogonal reactivity of the chloro, amino, and cyclopropoxy groups allows for sequential functionalization through nucleophilic aromatic substitution, amide bond formation, and cross-coupling reactions, respectively, enabling efficient and diverse library synthesis [3].

Application
Selection Property
Validation Focus
CNS-target compound design
Lipophilicity (LogP) context
Predicted blood-brain barrier permeability assessment
Early DMPK CYP screening
CYP2B6/1A2 inhibition profile
In vitro CYP panel assay context
Heterocyclic core library synthesis
Orthogonal functional handles
Sequential functionalization efficiency review

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